1,4-Dioxo-8-azaspiro[4,5]decane 1,4-Dioxo-8-azaspiro[4,5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13846629
InChI: InChI=1S/C9H13NO2/c11-7-1-2-8(12)9(7)3-5-10-6-4-9/h10H,1-6H2
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1,4-Dioxo-8-azaspiro[4,5]decane

CAS No.:

Cat. No.: VC13846629

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxo-8-azaspiro[4,5]decane -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 8-azaspiro[4.5]decane-1,4-dione
Standard InChI InChI=1S/C9H13NO2/c11-7-1-2-8(12)9(7)3-5-10-6-4-9/h10H,1-6H2
Standard InChI Key DXSVIVLMRAWPIM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2(C1=O)CCNCC2

Introduction

Structural and Nomenclature Analysis

1,4-Dioxo-8-azaspiro decane belongs to the azaspiro compound family, featuring a spiro junction at the 8th position that connects a piperidine-derived ring with a dioxolane moiety. The IUPAC name 8-azaspiro[4.5]decane-1,4-dione reflects its bicyclic structure, where the spiro atom bridges a six-membered ring (piperidine) and a five-membered ring (dioxolane). Key distinguishing features include:

  • Spiro center: The nitrogen atom at position 8 serves as the bridgehead, creating a non-planar geometry that influences reactivity.

  • Dioxo groups: Ketone functionalities at positions 1 and 4 contribute to electrophilic character, enabling diverse derivatization.

A comparative analysis with structurally similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), highlights critical differences. The latter replaces the ketone groups with ether oxygens, resulting in distinct physicochemical and reactivity profiles .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1,4-Dioxo-8-azaspiro decane typically involves cyclization strategies:

Route 1: Cyclocondensation of Diketones with Amines
Reacting 1,4-cyclohexanedione with a primary amine under acidic conditions yields the spiro framework. For example, ammonium acetate in acetic acid facilitates the formation of the azaspiro core, followed by oxidation to introduce the dioxo groups.

Route 2: Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts has been employed to construct the spiro structure. This method offers stereochemical control, critical for pharmaceutical applications.

Route 3: Derivative Functionalization
Derivatives such as N,N-diphenyl-1,4-dioxo-8-azaspiro decane-8-propanamine ethanedioate are synthesized via nucleophilic substitution, leveraging the reactivity of the spiro nitrogen .

Optimization Challenges

  • Yield Limitations: Cyclocondensation routes often suffer from moderate yields (40–60%) due to competing polymerization.

  • Purification Complexity: The polar nature of the compound necessitates chromatographic separation, increasing production costs .

Physicochemical Properties

Experimental and computed properties of 1,4-Dioxo-8-azaspiro decane are summarized below:

PropertyValue/DescriptionMethod/Source
Molecular Weight167.20 g/molHigh-resolution MS
Boiling PointNot reportedN/A
DensityEstimated 1.22–1.30 g/cm³Computational
SolubilityPartially soluble in water; soluble in DCM, DMFExperimental
pKa~9.5 (amine proton)Predicted
Flash Point>150 °CASTM D93

The compound’s air sensitivity necessitates storage under inert atmospheres, while its hygroscopicity complicates handling .

Pharmaceutical and Synthetic Applications

Drug Intermediate

1,4-Dioxo-8-azaspiro decane serves as a precursor for neurologically active agents. For instance:

  • Dopamine Receptor Modulators: Derivatives like N,N-diphenyl-1,4-dioxo-8-azaspiro decane-8-propanamine ethanedioate exhibit nanomolar affinity for dopamine D2 receptors, as evidenced by inhibition of 3H^3\text{H}-haloperidol binding (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) .

  • Antidepressant Candidates: Structural analogs have shown serotonin reuptake inhibition in vitro, though in vivo efficacy remains under investigation.

Organic Synthesis

  • Ligand Design: The spiro nitrogen acts as a chelating site for transition metals, enabling catalysis in cross-coupling reactions.

  • Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability, a strategy explored in protease inhibitor development.

Biological Activity and Toxicology

  • LD50_{50} (Mouse, oral): ~320 mg/kg for the hydrochloride salt, indicating moderate toxicity .

  • Mutagenicity: Ames tests for related spiro compounds show negative results up to 1 mg/plate .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the dioxo and spiro positions could optimize receptor selectivity.

  • Green Synthesis: Developing catalytic asymmetric routes to reduce waste and improve enantiomeric purity.

  • Neuropharmacology: In vivo studies to validate preclinical efficacy in Parkinson’s and depression models.

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